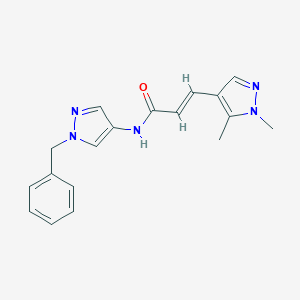
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Acrylamide Linker Formation: The acrylamide linker can be introduced by reacting the pyrazole derivatives with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug development for its biological activities.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)urea
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-phenylacrylamide
Uniqueness
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of both benzyl and dimethylpyrazole groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-N-(1-benzylpyrazol-4-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19N5O/c1-14-16(10-19-22(14)2)8-9-18(24)21-17-11-20-23(13-17)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b9-8+ |
InChI Key |
VWEPFZHNEOFQPM-CMDGGOBGSA-N |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















